[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino and fluorophenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of amino and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the ethylcarbamic acid group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is crucial in these processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable and high-performance materials.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Flupirtine: A structurally related compound with analgesic properties.
Riociguat: Another similar compound used for treating pulmonary hypertension.
Uniqueness
What sets [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
815587-05-4 |
---|---|
Molecular Formula |
C17H23FN4O6S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C15H17FN4O2.C2H6O4S/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;3-1-2-7(4,5)6/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);3H,1-2H2,(H,4,5,6) |
InChI Key |
LTWUBDKZOAACFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.